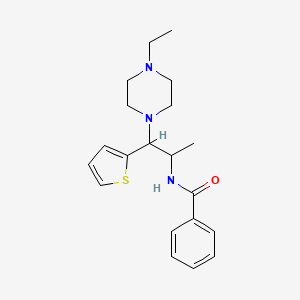

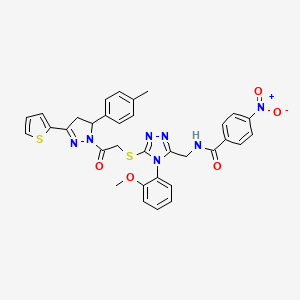

![molecular formula C8H15NO3 B2937317 7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole CAS No. 749226-79-7](/img/structure/B2937317.png)

7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole” is a heterocyclic compound with the molecular formula C8H15NO3 . Its average mass is 173.210 Da and its monoisotopic mass is 173.105194 Da .

Molecular Structure Analysis

The InChI code for “7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole” is 1S/C8H15NO3/c1-2-10-3-8-4-11-6-9(8)7-12-5-8/h2-7H2,1H3 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.21 . It should be stored at a temperature between 28°C .

Scientific Research Applications

Synthesis and Chemical Behavior

Ring-Chain Isomerism : Compounds like ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates demonstrate ring–chain isomerism in solution. This behavior indicates the potential for such compounds to undergo structural transformations that could be leveraged in synthesizing novel materials or drugs (Pryadeina et al., 2008).

Alkyl Rearrangement : The alkyl group in 7-alkoxy derivatives undergoes rearrangement to ring nitrogen positions, showcasing the reactive versatility of these molecules in chemical syntheses (Makisumi & Kanō, 1963).

Antifungal Activity : New oxime ethers of types 7 and 8, with an inverted atomic sequence of the methyleneaminoxy group of oxiconazole, exhibit significant antifungal properties. This highlights the potential pharmaceutical applications of structurally similar compounds (Rossello et al., 2002).

Structural Investigations

Cyclocondensation Reactions : The synthesis of complex molecules like 7-benzyl-2-(phenoxymethyl)-2,3,6,7,8,9-hexahydro-5H-[1,3]oxazolo[3,2-a] pyrido[4,3-d]pyrimidin-5-one showcases the intricate reactions these compounds can undergo, contributing to the field of heterocyclic chemistry (Forfar et al., 1999).

Three-Component Synthesis : The synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines from aminoazoles, acetoacetic ester, and aldehydes represents a methodological advancement in creating diverse heterocyclic compounds (Fedorova et al., 2003).

Theoretical and Experimental Studies

- Optoelectronic Properties : The synthesis and characterization of new bicyclic oxazolidine compounds, including studies on their optoelectronic properties using density functional theory, offer insights into the potential materials science applications of similar molecules (Abbas et al., 2018).

properties

IUPAC Name |

7a-(ethoxymethyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-10-3-8-4-11-6-9(8)7-12-5-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQMTLBKKMOHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC12COCN1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

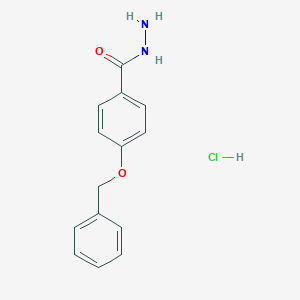

![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)

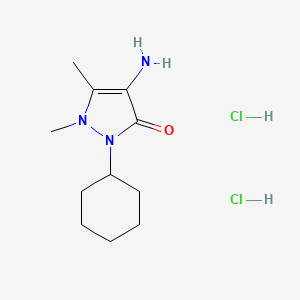

![8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2937237.png)

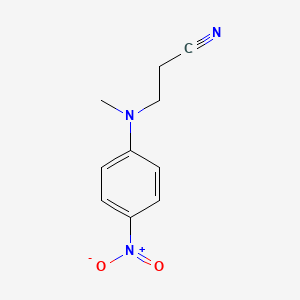

![N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2937241.png)

![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)

![2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2937243.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)